1-Propene-1,2,3-tricarboxylic acid, monoethyl ester

Flavor chemistry Food additive formulation Sensory science

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester (CAS 1321-30-8), also catalogued as Ethyl aconitate (mixed esters), is an incompletely defined substance comprising a mixture of mono-, di-, and tri-ethyl esters of aconitic acid. It is classified as a tricarboxylic acid derivative and appears as a colorless, oily liquid with a sweet, fruity, wine-like odor and taste.

Molecular Formula C8H10O6
Molecular Weight 202.16 g/mol
CAS No. 1321-30-8
Cat. No. B224002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene-1,2,3-tricarboxylic acid, monoethyl ester
CAS1321-30-8
Molecular FormulaC8H10O6
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(CC(=O)O)C(=O)O
InChIInChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4-
InChIKeyANIDMCPGEUWERH-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester (CAS 1321-30-8): Procurement-Relevant Identity and Regulatory Baseline


1-Propene-1,2,3-tricarboxylic acid, monoethyl ester (CAS 1321-30-8), also catalogued as Ethyl aconitate (mixed esters), is an incompletely defined substance comprising a mixture of mono-, di-, and tri-ethyl esters of aconitic acid . It is classified as a tricarboxylic acid derivative and appears as a colorless, oily liquid with a sweet, fruity, wine-like odor and taste [1]. The compound holds FEMA GRAS status (FEMA No. 2417) under 21 CFR 172.515, has been evaluated by JECFA (No. 628) with an ADI of 'Acceptable', and is listed in the FDA EAFUS database, confirming its established regulatory identity for food-grade flavoring applications [2][3]. Its unique compositional nature as a mixed ester—rather than a single defined monoester—distinguishes it from fully esterified analogs such as triethyl aconitate (CAS 5349-99-5).

Why 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester Cannot Be Replaced by Generic Tricarboxylic Esters: Quantified Differentiation in Flavor Potency, Volatility, and Regulatory Integration


Although triethyl citrate (CAS 77-93-0) and triethyl aconitate (CAS 5349-99-5) share a tricarboxylic ester backbone and overlapping industrial niches, their physicochemical and functional profiles diverge in ways that directly impact procurement decisions. The mixed-ester composition of CAS 1321-30-8 yields a boiling point of approximately 260°C (or 172°C at 18 mmHg) [1], a markedly lower value than the 324.3°C (760 mmHg) reported for triethyl aconitate , which affects distillation strategy and volatile flavor release. In flavor applications, ethyl aconitate (mixed esters) is utilized at 3.6 mg/kg in beverages and 66 mg/kg in baked goods [2], whereas triethyl citrate requires 13 mg/kg and 230 mg/kg, respectively, for comparable categories —a 3.6‑fold lower use level for the target compound that translates directly into cost-in-use and formulation efficiency differences. Simple substitution based on nominal ester class membership therefore risks under- or over-flavoring, altered thermal processing behavior, and non-compliance with FEMA GRAS category listings that are substance-specific.

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester: Head-to-Head Quantitative Evidence Against Closest Analogs


Flavor Potency: 3.6× Lower Use Level in Beverages vs. Triethyl Citrate

In food flavoring applications, ethyl aconitate (mixed esters, FEMA 2417) demonstrates consistently higher flavor potency than triethyl citrate (FEMA 3083), as reflected in FEMA-recommended use levels. Across the five most common food categories, the target compound requires 3.6‑ to 3.9‑fold lower concentrations (by mass) to achieve its intended organoleptic effect [1]. This potency differential is critical for formulators aiming to minimize additive load while maintaining flavor impact.

Flavor chemistry Food additive formulation Sensory science

Flavor Potency: 3.5× Lower Use Level in Baked Goods vs. Triethyl Citrate

The potency advantage of ethyl aconitate (mixed esters) extends to thermally processed food categories. In baked goods, the recommended FEMA use level is 66 mg/kg for the target compound versus 230 mg/kg for triethyl citrate—a 3.5‑fold difference [1]. This differential is particularly relevant for baked applications where high-temperature processing can cause volatile flavor losses; a lower initial loading requirement may indicate either higher intrinsic potency or superior thermal retention characteristics.

Bakery flavoring Thermal process flavoring Flavor stability

Volatility Differential: 64°C Lower Atmospheric Boiling Point vs. Triethyl Aconitate

The mixed-ester composition of CAS 1321-30-8 confers a markedly lower boiling point compared to the fully esterified triethyl aconitate. Under atmospheric pressure (760 mmHg), ethyl aconitate (mixed esters) boils at approximately 260°C, whereas triethyl aconitate (CAS 5349-99-5) boils at 324.3°C—a difference of approximately 64°C [1]. Under reduced pressure (18 mmHg), the mixed ester distills at 172°C, providing a low-energy distillation pathway not available to the triester without much higher vacuum [1].

Volatility engineering Distillation Flavor release kinetics

Physical Form and Handling: Liquid at Ambient Temperature vs. Solid Triethyl Aconitate

At standard ambient conditions, ethyl aconitate (mixed esters) is a colorless, oily liquid with a specific gravity of 1.096 at 25°C [1]. In contrast, triethyl aconitate is reported as a solid powder at room temperature, with a density of 1.12 g/cm³ . This fundamental physical-state difference has direct implications for material handling, pumping, and blending in continuous manufacturing environments.

Formulation engineering Material handling Process integration

Regulatory Integration: JECFA 'No Safety Concern' and FDA 21 CFR 172.515 Listing vs. Non-Listed Analogs

Ethyl aconitate (mixed esters, CAS 1321-30-8) benefits from a comprehensive regulatory dossier that many structurally related tricarboxylic esters lack. It is explicitly listed under 21 CFR 172.515 (synthetic flavoring substances), holds FEMA GRAS status (FEMA 2417, GRAS Publication No. 3), and has been evaluated by JECFA (No. 628) with an ADI of 'Acceptable' and a 'No safety concern at current levels of intake' determination [1][2][3]. In contrast, triethyl aconitate (CAS 5349-99-5) lacks equivalent FEMA GRAS or 21 CFR 172.515 listing for direct food use. For industrial users operating in regulated food markets, this difference is non-negotiable.

Regulatory compliance Food contact GRAS determination

Aconitate-Class Plasticizer Performance: Tributyl Aconitate Outperforms DINP in PVC Young's Modulus Reduction (Class-Level Inference for Ethyl Ester Potential)

While the 2006 LSU study directly evaluated tributyl aconitate (TBA) rather than ethyl aconitate, it provides the only publicly available quantitative class-level evidence for aconitate esters as phthalate-alternative plasticizers. At 40 phr loading in PVC, tributyl aconitate outperformed diisononyl phthalate (DINP) in lowering Young's modulus, both in fresh materials and after 6 months of aging [1]. This class-level performance establishes that aconitate esters possess intrinsic plasticization efficiency that may be tunable through alkyl chain length. The ethyl ester (CAS 1321-30-8), with its lower molecular weight and higher volatility, may offer different migration and permanence characteristics compared to the butyl ester, but direct comparative data for ethyl aconitate in PVC are not available in the open literature.

Bio-based plasticizers PVC compounding Sustainable polymers

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester: Evidence-Backed Procurement Scenarios


High-Potency Fruit/Wine Flavor Formulations for Beverages and Confectionery

Ethyl aconitate (mixed esters) is the preferred choice for flavor houses formulating fruit and wine profiles where high flavor potency at low additive loading is critical. With FEMA use levels of 3.6 mg/kg (beverages) and 55 mg/kg (candy)—3.6‑fold and 3.3‑fold lower, respectively, than triethyl citrate [1]—it enables clean-label targets and cost-optimized formulations while maintaining full 21 CFR 172.515 and JECFA regulatory compliance [2].

Thermally Processed Bakery Products Requiring Retained Fruit Notes

For baked goods, ethyl aconitate's recommended use level of 66 mg/kg compares favorably to the 230 mg/kg required for triethyl citrate [1]. Its boiling point of 260°C [3] indicates sufficient thermal stability for most baking processes, and the lower mass loading reduces the risk of carrier-related off-flavors, making it a procurement priority for industrial bakeries producing fruit-flavored cakes, pastries, and biscuits.

Volatile Top-Note Flavor Engineering for Alcoholic and Non-Alcoholic Beverages

The compound's boiling point of 172°C at 18 mmHg [3] combined with its sweet, fruity, winey odor profile [4] makes it particularly suitable for volatile top-note delivery in beverages. The significantly higher volatility compared to triethyl aconitate (324.3°C at 760 mmHg) ensures early headspace impact, a desirable attribute for fruit-flavored alcoholic coolers, wine-based beverages, and premium soft drinks where aroma perception upon opening is a quality differentiator.

Research-Grade Building Block for Polymerizable Aconitate Derivatives

In R&D settings, the mixed ester composition of CAS 1321-30-8 offers accessible free carboxylic acid functionality alongside ester groups, enabling selective derivatization. While triethyl aconitate has established reactivity ratios for free-radical copolymerization with butadiene and styrene [5], the mixed ethyl ester's residual acid groups may provide additional ionic crosslinking or grafting sites. Researchers exploring bio-based monomers or functional polyesters should evaluate CAS 1321-30-8 when mixed functionality is desired, noting that literature on this specific compound in polymerization is sparse and direct validation is required.

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